10-DEBC hydrochloride (10-[4′-(N,N-Diethylamino)butyl]-2-chlorophenoxazine hydrochloride) is a synthetic compound primarily investigated for its potent and selective inhibitory activity against specific protein kinases. [] These kinases play crucial roles in cellular signaling pathways, making their modulation valuable for understanding various biological processes and developing potential therapeutic strategies for diseases like cancer. []
The synthesis of 10-Debc hydrochloride typically involves several key steps, which may vary based on specific laboratory practices and desired yields. The general synthetic route includes:
These steps ensure that the final product meets the required specifications for research applications .
The molecular structure of 10-Debc hydrochloride can be analyzed through its chemical formula and structural representation. The compound features a phenoxazine core with a diethylamino butyl side chain and a chlorine atom substituted at the second position of the phenyl ring.
The three-dimensional conformation of the molecule can be visualized using molecular modeling software, which helps in understanding its interactions with biological targets .
10-Debc hydrochloride participates in several significant chemical reactions, primarily related to its role as an Akt inhibitor:
The mechanism of action for 10-Debc hydrochloride primarily involves its selective inhibition of Akt signaling pathways:
The primary applications of 10-Debc hydrochloride are found within biomedical research:
10-DEBC hydrochloride (4-(2-chloro-10H-phenoxazin-10-yl)-N,N-diethylbutan-1-amine hydrochloride) is a selective ATP-competitive inhibitor of Akt (Protein Kinase B), a central serine/threonine kinase in the PI3K/AKT signaling cascade. This pathway regulates critical cellular processes including survival, proliferation, and metabolism. 10-DEBC binds to the Akt kinase domain, inhibiting its phosphorylation and activation. Specifically, it blocks insulin-like growth factor 1 (IGF-1)-stimulated phosphorylation at Thr308 and Ser473 residues, with complete inhibition observed at concentrations ≥2.5 μM [3] [9]. This prevents Akt translocation to the plasma membrane—a step dependent on phosphatidylinositol (3,4,5)-trisphosphate (PIP3) binding to its pleckstrin homology (PH) domain [5]. Consequently, downstream signaling cascades are suppressed without affecting upstream regulators like PDK1 or PI3K [3] [4].
Table 1: Key Molecular Targets of 10-DEBC in AKT Signaling
Target Molecule | Phosphorylation Site | Functional Consequence of Inhibition |
---|---|---|
AKT/PKB | Thr308, Ser473 | Blocks kinase activation and membrane translocation |
mTORC1 | Ser2448 | Suppresses protein synthesis and cell growth |
p70 S6 Kinase | Thr389 | Inhibits ribosomal protein S6 phosphorylation |
FoxO Transcription Factors | Multiple sites | Promotes nuclear retention and pro-apoptotic gene expression |
Akt-mediated phosphorylation activates mTORC1 (mechanistic target of rapamycin complex 1), a master regulator of protein synthesis and cell growth. 10-DEBC disrupts this axis by suppressing Akt-dependent mTOR phosphorylation at Ser2448. This inhibition reduces the catalytic activity of mTORC1 toward its effectors, including p70 S6 kinase (S6K1) and ribosomal protein S6 [3] [9]. Experimental data demonstrate that 10-DEBC (IC₅₀: 1.28–48 μM across cell lines) diminishes S6K1 phosphorylation at Thr389, thereby attenuating cap-dependent translation initiation and ribosome biogenesis [4] [6]. In rhabdomyosarcoma cells, this mechanism correlates with reduced cell proliferation (IC₅₀: 2–6 μM) [3] [9].
Constitutive Akt activity promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins. 10-DEBC reverses this effect through two primary mechanisms:
In glioblastoma (U251) and cisplatin-treated cells, these actions amplify mitochondrial permeability and caspase-3 activation, leading to DNA fragmentation and phosphatidylserine exposure [1] [4].
Forkhead box O (FoxO) transcription factors (FoxO1, FoxO3, FoxO4) are direct substrates of Akt. Phosphorylation by Akt triggers FoxO nuclear exclusion, 14-3-3 protein binding, and proteasomal degradation, repressing transcription of pro-apoptotic genes (e.g., BIM, FASL) [5]. 10-DEBC inhibits Akt-mediated FoxO phosphorylation, promoting nuclear retention and transcriptional activation of these genes [4] [5]. In U251 glioblastoma cells, this potentiates oxidative stress-induced cell death by upregulating reactive oxygen species (ROS)-generating enzymes [1].
10-DEBC induces cytotoxic autophagy through dual regulation of the AMPK/mTORC1/ULK1 pathway:
Table 2: In Vitro Effects of 10-DEBC on Key Cellular Pathways
Cellular Process | Experimental Model | Concentration Range | Key Outcome |
---|---|---|---|
AKT Inhibition | Rhabdomyosarcoma cells | 2–6 μM | Apoptosis induction via caspase-9 activation |
Autophagy Potentiation | Glioblastoma U251 cells | 5–10 μM | ↑ LC3-II conversion, ↓ p62; enhanced ROS toxicity |
mTOR/p70S6K Suppression | Brown adipose tissue explants | 10 μM | ↓ Akt Ser473 phosphorylation by ~40% |
Mycobacterial Growth Inhibition | M. abscessus | IC₅₀: 3.006–5.81 μg/mL | Growth suppression in aerobic/anaerobic conditions |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7